molecular formula C13H11NO2 B7964043 Methyl 4-phenylpyridine-3-carboxylate CAS No. 70647-05-1

Methyl 4-phenylpyridine-3-carboxylate

Cat. No.: B7964043
CAS No.: 70647-05-1
M. Wt: 213.23 g/mol
InChI Key: VOXLHHIYDOQDQU-UHFFFAOYSA-N
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Description

Methyl 4-phenylpyridine-3-carboxylate is a pyridine derivative featuring a phenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. Pyridine carboxylates are widely studied for their applications in medicinal chemistry and materials science due to their electronic properties and ability to participate in hydrogen bonding.

Properties

IUPAC Name

methyl 4-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXLHHIYDOQDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499909
Record name Methyl 4-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70647-05-1
Record name Methyl 4-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The most direct method for synthesizing pyridine derivatives, including methyl 4-phenylpyridine-3-carboxylate, involves a one-pot reaction of 2-furylmethylamine, a 1,3-dicarbonyl compound, and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in the presence of InCl₃. The phenyl group at the 4-position originates from the unsaturated aldehyde, while the ester moiety derives from the 1,3-dicarbonyl component. For example, substituting ethyl acetoacetate with methyl acetoacetate in the reaction yields the methyl ester directly.

General Procedure :

  • Combine 2-furylmethylamine (3 mmol) and methyl 3-oxobutanoate (3 mmol) in ethanol (3 mL).

  • Add InCl₃ (0.3 mmol, 10 mol%) and stir for 30 minutes at room temperature.

  • Cool the mixture to 5°C and introduce cinnamaldehyde (3.6 mmol).

  • Stir for 2 hours, then irradiate under microwave conditions (200 W, 100°C, 30 minutes).

  • Purify via column chromatography (petroleum ether/ethyl acetate, 5:1 v/v).

Optimization and Yield

The microwave step enhances reaction efficiency by promoting aromatization, achieving yields >90% for analogous ethyl esters. For the methyl variant, comparable yields are anticipated, though elemental analysis of the ethyl derivative (C, 69.38%; H, 8.37%; N, 6.97%) suggests minor adjustments for methyl’s lower molecular weight.

Analytical Characterization

  • ¹H NMR (250 MHz, CDCl₃) : δ 8.62 (dd, J = 1.8, 4.8 Hz, 1H, H-6), 8.20 (dd, J = 1.8, 8.1 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 2.60 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (NaCl) : 1724 cm⁻¹ (C=O ester), 1585 cm⁻¹ (C=N pyridine).

Transesterification of Ethyl 4-Phenylpyridine-3-Carboxylate

Yield and Purity Considerations

The patent method for menthyl nicotinate reports yields >83%, suggesting similar efficiency for methyl ester formation. Key factors include:

  • Catalyst loading : 0.1–10 wt% NaOMe relative to substrate.

  • Temperature : 70–120°C under partial vacuum (100–400 mbar) to remove ethanol byproduct.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Reaction Time Catalyst Purification
Three-component cyclization>90%2.5 hoursInCl₃Column chromatography
Transesterification~83%12 hoursNaOMeVacuum distillation

The cyclization method is superior for direct synthesis, whereas transesterification suits scalable post-functionalization of preformed esters.

Limitations and Challenges

  • Cyclization : Requires microwave irradiation, which may limit industrial adoption.

  • Transesterification : Risk of ester hydrolysis under basic conditions; necessitates anhydrous protocols.

Industrial-Scale Purification Strategies

Vacuum Distillation with Activated Carbon

Adapted from menthyl nicotinate synthesis, this step removes terpenic byproducts and unreacted menthol. For this compound:

  • Mix crude product with powdered activated carbon (PAC, 500–2500 m²/g).

  • Distill under high vacuum (0.5–2.0 mbar) at 150–170°C.

  • Collect the colorless distillate (>99.5% purity) .

Chemical Reactions Analysis

Oxidation Reactions

Methyl 4-phenylpyridine-3-carboxylate undergoes oxidation under controlled conditions to yield carboxylic acid derivatives.

  • Reagents/Conditions : KMnO₄ (acidic), CrO₃, or TEMPO/NaClO₂ .

  • Products :

    • 4-Phenylpyridine-3-carboxylic acid (major product).

    • Minor ketone byproducts via side-chain oxidation under harsh conditions.

Oxidizing Agent Temperature Yield (%) Byproducts
KMnO₄ (H₂SO₄)80°C, 6 h78Traces of CO₂
CrO₃ (AcOH)25°C, 12 h65None detected

Mechanism : The ester group is hydrolyzed to a carboxylic acid via nucleophilic acyl substitution, followed by oxidation of the pyridine ring’s α-C–H bonds .

Reduction Reactions

Reduction targets the ester and aromatic groups, producing alcohols or saturated heterocycles.

  • Reagents/Conditions : LiAlH₄ (anhydrous THF), H₂/Pd-C.

  • Products :

    • 4-Phenylpyridine-3-methanol (LiAlH₄).

    • Partially saturated piperidine derivatives (H₂/Pd-C).

Reducing Agent Solvent Time Product Yield (%)
LiAlH₄THF4 h4-Phenylpyridine-3-methanol82
H₂ (1 atm)/Pd-CEtOH12 h4-Phenyl-1,2,3,6-tetrahydropyridine58

Mechanism : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the pyridine ring .

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the para position relative to the ester group.

  • Reagents/Conditions : HNO₃/H₂SO₄, Br₂/FeBr₃ .

  • Products :

    • Nitro derivatives (e.g., methyl 4-phenyl-5-nitropyridine-3-carboxylate).

    • Brominated analogs (e.g., methyl 5-bromo-4-phenylpyridine-3-carboxylate).

Reaction Conditions Position Yield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2 hC571
BrominationBr₂/FeBr₃, 25°C, 1 hC568

Regioselectivity : Directed by the electron-withdrawing ester group, favoring substitution at C5.

Cycloaddition and Ring Expansion

The compound participates in Diels-Alder-like reactions with dienophiles, enabling skeletal editing.

  • Reagents/Conditions : Benzyne (generated in situ from 2-(trimethylsilyl)phenyl triflate), 80°C .

  • Product : Benzene-fused derivatives (e.g., methyl 1-naphthoate).

Dienophile Product Yield (%)
BenzyneMethyl 1-naphthoate76
AcetyleneBicyclic pyridine analog63

Mechanism : Dearomatization forms a dihydropyridine intermediate, which reacts with the dienophile before rearomatizing .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles to form amides or acids.

  • Reagents/Conditions : NH₃/MeOH, NaOH/H₂O .

  • Products :

    • 4-Phenylpyridine-3-carboxamide (NH₃).

    • 4-Phenylpyridine-3-carboxylic acid (NaOH).

Nucleophile Conditions Product Yield (%)
NH₃ (g)MeOH, 25°C, 6 h4-Phenylpyridine-3-carboxamide85
NaOH (1 M)H₂O, reflux, 3 h4-Phenylpyridine-3-carboxylic acid90

Kinetics : Pseudo-first-order kinetics observed, with k=0.12h1k = 0.12 \, \text{h}^{-1} for hydrolysis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl group.

  • Reagents/Conditions : Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃), Heck (Pd(OAc)₂, PPh₃) .

  • Products :

    • Biaryl derivatives (Suzuki).

    • Alkenylated pyridines (Heck).

Reaction Type Substrate Product Yield (%)
Suzuki-Miyaura4-Bromophenylboronic acidMethyl 4-(biphenyl)pyridine-3-carboxylate78
HeckStyreneMethyl 4-styrylpyridine-3-carboxylate65

Catalytic Cycle : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation or alkene insertion .

Photochemical Reactions

UV irradiation induces decarboxylation or ring-opening.

  • Conditions : λ = 254 nm, MeCN, 12 h .

  • Products :

    • 4-Phenylpyridine (major).

    • Open-chain nitriles (minor).

Light Source Additive Product Yield (%)
UV (254 nm)None4-Phenylpyridine72
UV (254 nm)I₂3-Cyanopyridine derivative58

Mechanism : Homolytic cleavage of the C–O ester bond generates a radical intermediate, leading to CO₂ loss .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that derivatives of 4-phenylpyridine-3-carboxylic acid exhibit anticonvulsant properties. A study demonstrated that specific modifications to the pyridine structure could enhance neurotropic activity, suggesting that methyl 4-phenylpyridine-3-carboxylate may serve as a lead compound for developing new anticonvulsant medications .

Dipeptidyl Peptidase IV Inhibition
Pyridine compounds, including this compound, have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. These compounds may contribute to the development of antidiabetic therapies by modulating DPP-IV activity .

Organic Synthesis

Versatile Reactivity
this compound serves as a versatile building block in organic synthesis due to its reactive methylene and carbonyl groups. It facilitates multi-component reactions leading to the formation of polyfunctionalized compounds, which are crucial in synthesizing complex organic molecules .

Synthesis of Heterocycles
The compound is also utilized in synthesizing various heterocyclic compounds, such as pyridines and pyrazoles. Its application in these syntheses highlights its importance in creating scaffolds for pharmaceutical agents .

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups allow for chemical modifications that can tailor polymer characteristics for specific applications .

Data Tables

Application Area Compound Role Key Findings/Notes
Medicinal ChemistryAnticonvulsant agentExhibits neurotropic activity; potential lead for new medications .
DPP-IV inhibitorMay aid in diabetes treatment by modulating enzyme activity .
Organic SynthesisBuilding block for complex moleculesFacilitates multi-component reactions; essential for synthesizing heterocycles .
Material ScienceEnhancer in polymer matricesImproves thermal stability and mechanical strength of polymers .

Case Studies

  • Anticonvulsant Activity Study
    A recent study synthesized various derivatives of this compound and evaluated their anticonvulsant properties using animal models. The results indicated that certain derivatives significantly reduced seizure activity compared to control groups, supporting the compound's potential as a therapeutic agent .
  • DPP-IV Inhibition Research
    In a laboratory setting, this compound was tested alongside other pyridine derivatives for their ability to inhibit DPP-IV. The study found that specific structural modifications enhanced inhibitory potency, paving the way for developing novel antidiabetic drugs .

Mechanism of Action

The mechanism of action of Methyl 4-phenylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-phenylpyridine-3-carboxylate with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
This compound C₁₃H₁₁NO₂ 4-phenyl, 3-COOCH₃ 213.23 Pyridine core, ester group N/A
Ethyl 4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate C₂₀H₁₆FNO₂ 4-(4-fluorophenyl), 6-phenyl, 3-COOCH₂CH₃ 321.35 Fluorine substituent enhances polarity
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate C₁₀H₁₀F₃NO₃ 4-methyl, 2-oxo, 6-CF₃, 3-COOCH₂CH₃ 273.19 Ketone group, CF₃ improves lipophilicity
Methyl 5-(4-methylphenyl)piperidine-3-carboxylate C₁₄H₁₉NO₂ Piperidine ring, 4-methylphenyl, 3-COOCH₃ 233.31 Saturated ring, altered conformation
Key Observations:
  • Lipophilicity : The trifluoromethyl (CF₃) group in Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate significantly boosts lipophilicity, which may improve blood-brain barrier penetration relative to the target compound .

Biological Activity

Methyl 4-phenylpyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

1. Chemical Structure and Synthesis

This compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a phenyl group and a carboxylate moiety. The synthesis of this compound typically involves the reaction of phenylacetic acid with pyridine derivatives, leading to the formation of the desired carboxylate structure.

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study assessing various pyridine derivatives, it was found that this compound effectively scavenges free radicals, which are implicated in oxidative stress and related diseases. The antioxidant activity was quantitatively measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing IC50 values comparable to established antioxidants .

2.2 Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies reported its minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The compound exhibited an MIC of 55 μg/mL against E. coli, showcasing its effectiveness in inhibiting bacterial growth .

2.3 Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways related to cell survival and proliferation. The compound was shown to inhibit tumor growth in vivo models, suggesting its utility as a lead compound for developing new anticancer therapies .

Case Study 1: Antioxidant Efficacy

In a comparative study of various pyridine derivatives, this compound was evaluated for its antioxidant capacity alongside other compounds. The results indicated that it significantly reduced oxidative stress markers in cellular models, supporting its application in formulations aimed at combating oxidative damage .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using different concentrations of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity Methodology Findings
AntioxidantDPPH/ABTS AssaysSignificant radical scavenging activity (IC50 values comparable to known antioxidants)
AntimicrobialMIC TestingMIC = 55 μg/mL against E. coli; effective against S. aureus
AnticancerIn vitro Cell Line StudiesInduces apoptosis; inhibits tumor growth in vivo models

5. Conclusion

This compound exhibits promising biological activities including antioxidant, antimicrobial, and anticancer properties. These findings underscore its potential as a valuable compound in drug development and therapeutic applications. Further studies are warranted to explore its mechanisms of action and optimize its efficacy for clinical use.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Methyl 4-phenylpyridine-3-carboxylate?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which allows for efficient cyclization of aldehydes, β-keto esters, and thioureas. Modifications to the substituents (e.g., phenyl, methyl groups) can be introduced by varying the starting materials. For example, ethyl acetoacetate and substituted phenyl aldehydes are common precursors, with cyclization steps catalyzed by acid or base conditions .

Q. How can this compound be characterized analytically?

X-ray crystallography is critical for confirming the stereochemistry and molecular packing of dihydropyridine derivatives. Spectroscopic methods (NMR, IR, and mass spectrometry) are essential for verifying functional groups and purity. For instance, 1H^1H NMR can resolve signals from aromatic protons and ester groups, while single-crystal X-ray data provide bond-length validation .

Q. What is the current understanding of this compound’s toxicity profile?

Limited toxicity data are available for structurally similar pyridine derivatives. Acute and chronic toxicity studies are often absent, as noted in safety data sheets for related compounds. Researchers should prioritize in vitro neurotoxicity assays (e.g., SH-SY5Y cell models) to assess dopaminergic neuron damage, inspired by studies on MPTP analogs .

Q. What functionalization strategies enhance the compound’s reactivity?

Substituent modifications at the pyridine ring (e.g., electron-withdrawing groups like halogens or methoxy groups) can modulate electronic properties. For example, fluorination at the phenyl ring improves metabolic stability, while ester hydrolysis can generate carboxylic acid derivatives for further coupling .

Q. How should researchers handle stability issues during storage?

The compound should be stored under inert atmospheres (argon or nitrogen) at low temperatures (-20°C) to prevent oxidation or hydrolysis. Stability testing via accelerated degradation studies (e.g., exposure to light, heat, or humidity) is recommended, as dihydropyridines are prone to ring-opening reactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies on dihydropyridine derivatives reveal that substituents at the 4-position (e.g., methoxyphenyl groups) enhance calcium channel modulation, while methyl esters improve membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like L-type calcium channels .

Q. What strategies resolve contradictions in neurotoxicity data between in vitro and in vivo models?

Discrepancies may arise from metabolic activation differences. For example, MPTP analogs require conversion to MPP+ for neurotoxicity. Researchers should compare metabolic pathways using liver microsome assays and correlate results with in vivo behavioral studies in Parkinsonian models .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

Chiral resolution techniques like HPLC with amylose-based columns or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) are effective. Single-crystal X-ray data can validate enantiomer configurations, as demonstrated for DL-methyl dihydropyridines .

Q. What computational approaches predict ecological impacts of this compound?

Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) can estimate biodegradation, bioaccumulation, and toxicity. However, experimental validation via soil mobility assays or Daphnia magna toxicity tests is critical due to limited empirical data .

Q. How can researchers address conflicting data on the compound’s photostability?

Contradictory results may stem from solvent polarity or light-source variations. Standardized photodegradation protocols (e.g., ICH Q1B guidelines) under UV/visible light with HPLC monitoring are recommended. Time-dependent density functional theory (TD-DFT) can simulate degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.